Tandospironcitrat

Übersicht

Beschreibung

SM-3997 citrate, also known as tandospirone citrate, is a potent and selective partial agonist of the 5-HT1A receptor. It is primarily used as an anxiolytic drug for the treatment of anxiety disorders. The compound has shown significant promise in scientific research due to its unique pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Tandospironcitrat hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Referenzverbindung in Studien verwendet, die 5-HT1A-Rezeptoragonisten betreffen.

Biologie: Die Verbindung wird in der Forschung über Neurotransmittersysteme und deren Rolle bei Angst und Depression verwendet.

Medizin: this compound wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung von Angststörungen, Depressionen und anderen verwandten Erkrankungen untersucht.

Industrie: Die Verbindung wird bei der Entwicklung neuer Anxiolytika und Formulierungen verwendet

Wirkmechanismus

This compound entfaltet seine Wirkung hauptsächlich durch seine Wirkung auf die 5-HT1A-Rezeptoren. Es bindet mit hoher Affinität an diese Rezeptoren und führt zur Modulation des Serotoninspiegels im Gehirn. Dies führt zu anxiolytischen Wirkungen, ohne die sedativen und muskelrelaxierenden Eigenschaften, die üblicherweise mit Benzodiazepinen verbunden sind. Die Verbindung interagiert nicht signifikant mit anderen Rezeptorsystemen, was sie zu einem selektiven und wirksamen Anxiolytikum macht .

Wirkmechanismus

Target of Action

Tandospirone citrate, also known as TDS, is a selective partial agonist of the 5-HT1A receptor . This receptor is a subtype of the serotonin receptor, which plays a crucial role in the neurotransmission of serotonin, a neurotransmitter that is involved in the regulation of mood and anxiety.

Mode of Action

Tandospirone citrate interacts with its target, the 5-HT1A receptor, by binding to it. This selective activation of the 5-HT1A receptor leads to a modulation of serotonin transmission, which can help alleviate symptoms of anxiety and depression .

Biochemical Pathways

This can result in changes in mood and anxiety levels .

Pharmacokinetics

Tandospirone citrate is rapidly absorbed and eliminated in the body. The half-life of TDS was found to be approximately 1.380 ± 0.46 hours following intragastric administration and 1.224 ± 0.39 hours following intravenous administration . The area under the curve (AUC) of TDS after intragastric and intravenous administration was 114.7 ± 40 ng/mLh and 48,400 ± 19,110 ng/mLh, respectively . The absolute bioavailability of TDS was found to be low (0.24%) . TDS is extensively metabolized in the body, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of TDS after intragastric administration .

Result of Action

The activation of the 5-HT1A receptor by Tandospirone citrate leads to a modulation of serotonin transmission, which can result in an alleviation of symptoms of anxiety and depression . It is commonly used for the treatment of patients with generalized anxiety disorder .

Action Environment

The absorption and transport of TDS are influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism . Environmental factors such as these can influence the action, efficacy, and stability of Tandospirone citrate.

Safety and Hazards

Biochemische Analyse

Biochemical Properties

Tandospirone citrate acts as a selective 5-HT1A receptor partial agonist . It has weak affinity for 5-HT2 receptors (5-HT2A, 5-HT2C) and almost none for other 5-HT1 receptors (5-HT1B, 5-HT1D) . It is relatively much less potent than buspirone at D2 receptors .

Cellular Effects

Tandospirone citrate exhibits good permeability, and its transport is influenced by concentration, temperature, and pH . It does not bind to either benzodiazepine- or GABA-receptor sites and does not potentiate the binding of benzodiazepines or GABA to their receptors .

Molecular Mechanism

Tandospirone citrate acts as a potent and selective 5-HT1A receptor partial agonist . It has a Ki affinity value of 27 ± 5 nM and approximately 55 to 85% intrinsic activity . It is essentially inactive at the 5-HT1B, 5-HT1D, β-adrenergic, and muscarinic acetylcholine receptors, serotonin transporter, and benzodiazepine allosteric site of the GABAA receptor .

Temporal Effects in Laboratory Settings

The half-life (t1/2) of Tandospirone citrate was found to be 1.380 ± 0.46 h and 1.224 ± 0.39 h following intragastric (i.g.) and intravenous (i.v.) administration of 20 mg/kg Tandospirone citrate, respectively . This indicates that Tandospirone citrate is rapidly eliminated in rats .

Dosage Effects in Animal Models

Unlike most benzodiazepines, Tandospirone citrate does not produce sedative, sleep-inducing, anticonvulsant, or muscle relaxant effects on animal models at doses effective for anxiety tests . No tolerance or tendency to self-administration was found with repeated treatment in rats or monkeys .

Metabolic Pathways

Tandospirone citrate is extensively metabolized in rats, with the AUC of the major active metabolite [1- [2-pyrimidyl]-piperazine] being approximately 16.38-fold higher than that of Tandospirone citrate after i.g. administration . The human cytochromes CYP3A4 and CYP2D6 were found involved in the metabolism of Tandospirone citrate, primarily CYP3A4 .

Transport and Distribution

The results from the in vitro Caco-2 cell model and ex vivo everted gut sac experiment demonstrated that Tandospirone citrate exhibited good permeability, and its transport was influenced by concentration, temperature, and pH . Passive diffusion was identified as the main absorption mechanism .

Vorbereitungsmethoden

Die Herstellung von Tandospironcitrat umfasst verschiedene Syntheserouten und Reaktionsbedingungen. Eine der Methoden beinhaltet die Reaktion von Tandospiron mit Zitronensäure unter Bildung des Citratsalzes. Der Prozess umfasst das Auflösen von Tandospiron in einem geeigneten Lösungsmittel, gefolgt von der Zugabe von Zitronensäure unter kontrollierten Temperatur- und pH-Bedingungen. Die resultierende Lösung wird dann einer Kristallisation unterzogen, um das reine Citratsalz zu erhalten .

Industrielle Produktionsmethoden konzentrieren sich auf die Optimierung der Ausbeute und Reinheit der Verbindung. Dies beinhaltet die Verwendung von hochreinen Reagenzien, präzise Steuerung von Reaktionsparametern und fortschrittliche Reinigungstechniken wie Umkristallisation und Chromatographie .

Analyse Chemischer Reaktionen

Tandospironcitrat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Reduktionsreaktionen können durchgeführt werden, um die funktionellen Gruppen innerhalb des Moleküls zu modifizieren.

Substitution: Die Verbindung kann Substitutionsreaktionen eingehen, bei denen bestimmte Atome oder Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Die Hauptprodukte, die gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Vergleich Mit ähnlichen Verbindungen

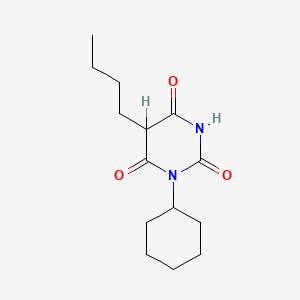

Tandospironcitrat wird oft mit anderen Anxiolytika wie Buspiron und Diazepam verglichen. Im Gegensatz zu Benzodiazepinen erzeugt this compound keine signifikanten sedativen oder muskelrelaxierenden Wirkungen. Es hat auch ein geringeres Suchtpotenzial und weniger Entzugserscheinungen im Vergleich zu Benzodiazepinen. Ähnliche Verbindungen sind:

Buspiron: Ein weiterer 5-HT1A-Rezeptoragonist mit anxiolytischen Eigenschaften.

Diazepam: Ein Benzodiazepin mit anxiolytischen, sedativen und muskelrelaxierenden Wirkungen

This compound zeichnet sich durch seine selektive Wirkung auf die 5-HT1A-Rezeptoren und sein günstiges Nebenwirkungsprofil aus.

Eigenschaften

IUPAC Name |

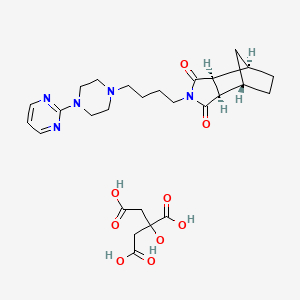

2-hydroxypropane-1,2,3-tricarboxylic acid;(1S,2R,6S,7R)-4-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butyl]-4-azatricyclo[5.2.1.02,6]decane-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29N5O2.C6H8O7/c27-19-17-15-4-5-16(14-15)18(17)20(28)26(19)9-2-1-8-24-10-12-25(13-11-24)21-22-6-3-7-23-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3,6-7,15-18H,1-2,4-5,8-14H2;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t15-,16+,17+,18-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMLGUJHNIWGCKM-DPFKZJTMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C3C2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H]2C[C@@H]1[C@H]3[C@@H]2C(=O)N(C3=O)CCCCN4CCN(CC4)C5=NC=CC=N5.C(C(=O)O)C(CC(=O)O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N5O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

575.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112457-95-1 | |

| Record name | 4,7-Methano-1H-isoindole-1,3(2H)-dione, hexahydro-2-[4-[4-(2-pyrimidinyl)-1-piperazinyl]butyl]-, (3aR,4S,7R,7aS)-rel-, 2-hydroxy-1,2,3-propanetricarboxylate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112457-95-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tandospirone citrate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112457951 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TANDOSPIRONE CITRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0R8E9BWM4J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

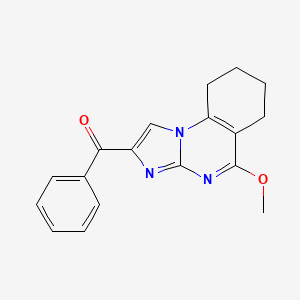

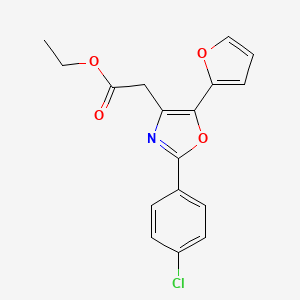

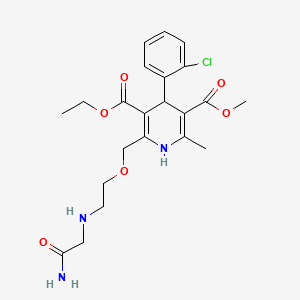

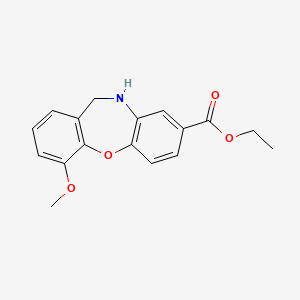

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[3-[(hexadecylamino)methyl]phenyl]methyl]hexadecan-1-amine](/img/structure/B1662760.png)